Veratridin

Übersicht

Beschreibung

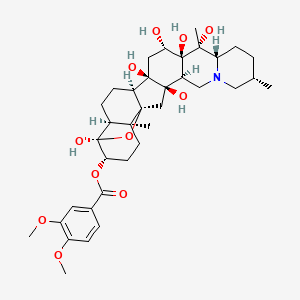

Veratridine is a steroidal alkaloid found in plants of the lily family, specifically the genera Veratrum and Schoenocaulon. It is known for its potent neurotoxic properties, which arise from its ability to bind to and prevent the inactivation of voltage-gated sodium ion channels in nerve, heart, and skeletal muscle cells . This compound increases nerve excitability and intracellular calcium ion concentrations, making it a valuable tool in scientific research.

Wissenschaftliche Forschungsanwendungen

Veratridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die Mechanismen der Ionenkanalfunktion und die Auswirkungen von Neurotoxinen auf zelluläre Prozesse zu untersuchen.

Biologie: this compound wird in der Forschung zur Nervenerregbarkeit und intrazellulären Kalziumdynamik eingesetzt.

Medizin: Es dient als Werkzeug zur Untersuchung der Pathophysiologie von Krankheiten, die mit Natriumionenkanälen zusammenhängen, wie z. B. Epilepsie und Herzrhythmusstörungen.

Industrie: Obwohl es in der Industrie nicht weit verbreitet ist, machen die Eigenschaften von this compound es zu einem Kandidaten für die Entwicklung neuer pharmakologischer Wirkstoffe

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es an spannungsgesteuerte Natriumionenkanäle bindet und deren Inaktivierung verhindert. Diese Bindung erhöht die Permeabilität der Zellmembran für Natriumionen, was zu einer verlängerten Depolarisation und erhöhter Nervenerregbarkeit führt. Der resultierende Einstrom von Natriumionen löst auch einen sekundären Anstieg der intrazellulären Kalziumionenkonzentration aus, was die Zelluläre Erregbarkeit weiter erhöht .

Wirkmechanismus

Target of Action

Veratridine is a steroidal alkaloid that primarily targets voltage-gated sodium ion channels . These channels play a crucial role in the propagation of action potentials in neurons and muscle cells, including those in the heart .

Mode of Action

Veratridine acts as a neurotoxin by binding to and preventing the inactivation of voltage-gated sodium ion channels . It binds to binding site 2 on these channels, leading to persistent activation . This results in an increase in nerve excitability and intracellular Ca2+ concentrations .

Biochemical Pathways

Veratridine affects the biochemical pathways associated with the transmission of electrical signals in neurons and muscle cells. By binding to voltage-gated sodium ion channels, it alters the normal flow of sodium ions, which is essential for the generation and propagation of action potentials . This can lead to increased nerve excitability and changes in intracellular calcium concentrations .

Pharmacokinetics

It is known to be a lipid-soluble compound , which suggests that it can readily cross cell membranes. This property likely contributes to its bioavailability and its ability to exert its effects on sodium ion channels within cells.

Result of Action

The primary result of veratridine’s action is an increase in nerve excitability due to the persistent activation of sodium ion channels . This can lead to a variety of effects, depending on the specific type of cell and the physiological context. For example, in heart cells, this could potentially lead to arrhythmias .

Action Environment

The action of veratridine can be influenced by various environmental factors. For instance, the presence of other ions in the cellular environment can affect the function of the sodium ion channels that veratridine targets . Additionally, the pH and temperature of the environment could potentially influence the binding of veratridine to its target .

Biochemische Analyse

Biochemical Properties

Veratridine interacts with voltage-gated sodium channels (VGSC) of cell membranes . It binds to these channels and prevents their inactivation, leading to increased nerve excitability and intracellular calcium concentrations .

Cellular Effects

Upon absorption through the skin or mucous membranes, Veratridine exerts its effects on various types of cells. It acts as a neurotoxin by blocking the VGSC of cell membranes in heart, nerve, and skeletal muscle cells . Symptoms of Veratridine intoxication include intense nausea, hypotension, arrhythmia, and loss of consciousness .

Molecular Mechanism

Veratridine acts as a neurotoxin by increasing nerve excitability. It binds to binding site 2 on the voltage-gated sodium channels (the same site bound by batrachotoxin, aconitine, and grayanotoxin), leading to persistent activation .

Temporal Effects in Laboratory Settings

In laboratory settings, Veratridine has been shown to inhibit the C-fiber component of the compound action potential in a frequency-dependent manner . Steady-state inhibition was reached 5 minutes after drug administration, and recovery from the effects was 30% complete by 15 minutes of drug washout .

Dosage Effects in Animal Models

In animal models, Veratridine produced dose-dependent effects on nociceptive function . The duration of nociceptive inhibition did not increase monotonically with Veratridine dose .

Transport and Distribution

It is known that Veratridine is readily absorbed through the skin and mucous membranes .

Subcellular Localization

It is known to act on the cell membrane where it binds to and prevents the inactivation of VGSC .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Veratridine can be synthesized through a series of complex organic reactions. The synthetic route typically involves the esterification of veracevine with veratric acid. The reaction conditions often require the use of strong acids or bases as catalysts and may involve multiple purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of veratridine is generally not common due to its availability from natural sources. when synthesized industrially, it involves large-scale extraction from plants like Veratrum album and Schoenocaulon officinale. The extraction process includes the formation of nitrate salts, followed by precipitation of the insoluble sulfate form .

Analyse Chemischer Reaktionen

Reaktionstypen: Veratridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die seine biologische Aktivität verändern können.

Reduktion: Reduktionsreaktionen können die an das Veratridinmolekül gebundenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können an verschiedenen Positionen am Veratridinmolekül auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Nukleophile wie Hydroxidionen oder Amine können unter basischen Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise Oxidation zu Veratridinderivaten mit veränderten neurotoxischen Eigenschaften führen, während Reduktion zur Bildung weniger aktiver Verbindungen führen kann .

Vergleich Mit ähnlichen Verbindungen

Veratridin ist unter den steroidalen Alkaloiden einzigartig aufgrund seiner spezifischen Wirkung auf Natriumionenkanäle. Ähnliche Verbindungen umfassen:

Aconitin: Ein weiteres Alkaloid, das Natriumionenkanäle beeinflusst, aber eine andere Bindungsstelle und einen anderen Mechanismus hat.

Batrachotoxin: Ein starkes Neurotoxin, das ebenfalls auf Natriumionenkanäle abzielt, jedoch mit höherer Affinität und unterschiedlichen Wirkungen.

Tetrodotoxin: Im Gegensatz zu this compound blockiert Tetrodotoxin Natriumionenkanäle und verhindert so die Depolarisation

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, die Natriumionenpermeabilität zu erhöhen, ohne die Kanäle vollständig zu blockieren, was es zu einem wertvollen Werkzeug für die Untersuchung der Ionenkanaldynamik und Neurotoxizität macht.

Eigenschaften

| THE EFFECTS OF VERATRIDINE ON EXCITABLE TISSUES ARE PREDICTABLE, BASED ON ITS ABILITY TO ENHANCE SODIUM PERMEABILITY. EFFECTS INCLUDE, AMONG OTHERS, RELEASE OF NEUROTRANSMITTERS, HORMONES, DRUGS TAKEN UP BY NERVE ENDINGS, ETC. | |

CAS-Nummer |

71-62-5 |

Molekularformel |

C36H51NO11 |

Molekulargewicht |

673.8 g/mol |

IUPAC-Name |

[(1R,10R,11S,14R,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C36H51NO11/c1-19-6-11-26-31(3,40)35(43)25(17-37(26)16-19)33(42)18-34-24(32(33,41)15-27(35)38)10-9-23-30(34,2)13-12-28(36(23,44)48-34)47-29(39)20-7-8-21(45-4)22(14-20)46-5/h7-8,14,19,23-28,38,40-44H,6,9-13,15-18H2,1-5H3/t19?,23?,24?,25?,26?,27?,28?,30?,31-,32-,33-,34-,35+,36+/m1/s1 |

InChI-Schlüssel |

FVECELJHCSPHKY-GWZHQCNKSA-N |

SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O |

Isomerische SMILES |

CC1CCC2[C@@]([C@]3(C(C[C@]4(C5CCC6[C@]7(C(CCC6([C@@]5(O7)C[C@]4(C3CN2C1)O)C)OC(=O)C8=CC(=C(C=C8)OC)OC)O)O)O)O)(C)O |

Kanonische SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=C(C=C8)OC)OC)O)C)O)O)O)(C)O |

Aussehen |

White powder |

Color/Form |

YELLOWISH-WHITE, AMORPHOUS POWDER |

melting_point |

180 °C |

| 71-62-5 | |

Physikalische Beschreibung |

Yellowish-white solid; [Merck Index] |

Piktogramme |

Acute Toxic; Irritant; Health Hazard |

Löslichkeit |

SOL IN WATER; SLIGHTLY SOL IN ETHER |

Synonyme |

4α,9-Epoxy-3β-veratroyloxy-5β-cevan-4β,12,14,16β,17,20-hexaol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)

![N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride](/img/structure/B1662271.png)